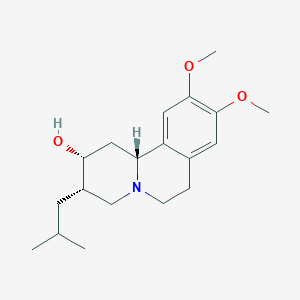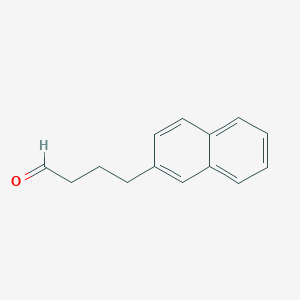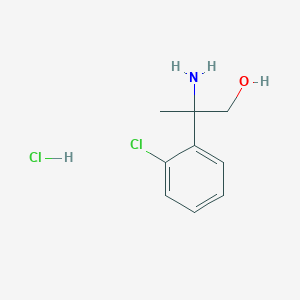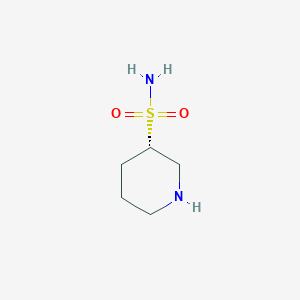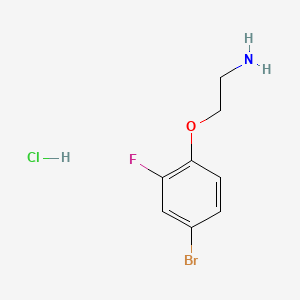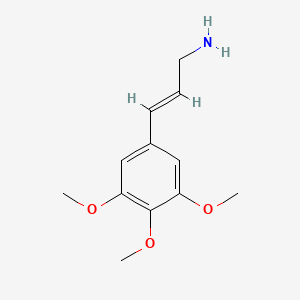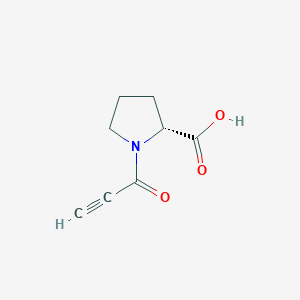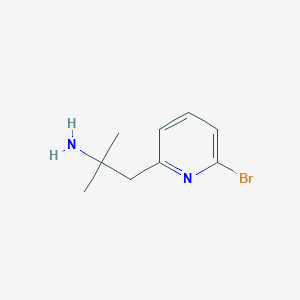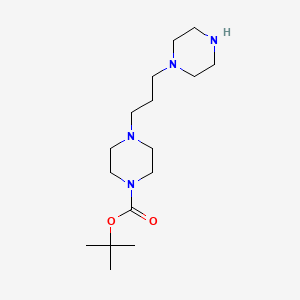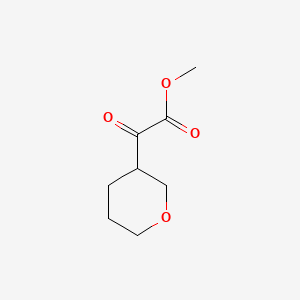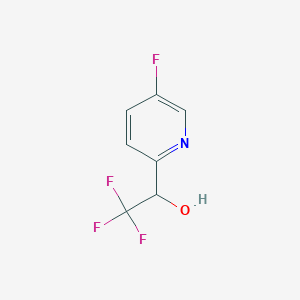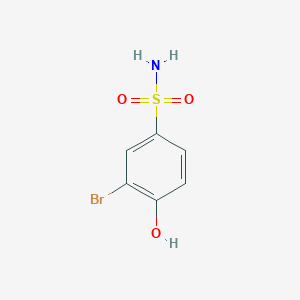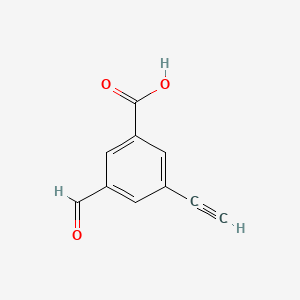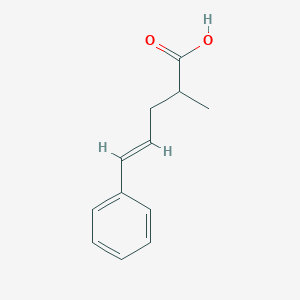
(4E)-2-methyl-5-phenylpent-4-enoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2-methyl-5-phenylpent-4-enoicacid is an organic compound characterized by its unique structure, which includes a phenyl group and a pent-4-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-methyl-5-phenylpent-4-enoicacid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4E)-2-methyl-5-phenylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
(4E)-2-methyl-5-phenylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4E)-2-methyl-5-phenylpent-4-enoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4E)-2-methyl-5-phenylpent-4-enoicacid: shares structural similarities with other compounds such as cinnamic acid derivatives and phenylpropanoids.
Uniqueness
- The unique combination of a phenyl group and a pent-4-enoic acid moiety gives this compound distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(E)-2-methyl-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3,(H,13,14)/b9-5+ |
InChI 键 |
AYLATPXLSNWXGA-WEVVVXLNSA-N |
手性 SMILES |
CC(C/C=C/C1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(CC=CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
